molecular formula C12H18N4O B13427911 (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B13427911
M. Wt: 234.30 g/mol
InChI Key: ZSFBVTMPWSNBHD-UHFFFAOYSA-N
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Description

(3-(1-Isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a high-purity chemical compound supplied for research use only. With the molecular formula C12H18N4O and a molecular weight of 234.30, this specialist molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role in drug discovery . The core structure is linked to a pyrrole ring system, a motif frequently explored for the development of novel pharmacologically active agents . This specific architectural combination makes the compound a valuable building block for researchers investigating new therapeutic candidates, particularly in the field of oncology. Recent scientific investigations have highlighted the significant potential of 1,2,4-oxadiazole derivatives as antiproliferative agents. Studies demonstrate that such compounds exhibit potent growth-inhibitory effects against challenging cancer cell lines, including models of pancreatic ductal adenocarcinoma (PDAC), with GI50 values reported in the micromolar range . Furthermore, research on analogous structures shows that the 1,2,4-oxadiazole core can be instrumental in creating molecules that not only inhibit cancer cell proliferation but also significantly reduce cell migration and clonogenic potential, key hallmarks of aggressive and metastatic cancers . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in biological screening assays to explore new pathways in cancer research and other disease areas. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

[3-[1-(3-methylbutyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C12H18N4O/c1-9(2)5-7-16-6-3-4-10(16)12-14-11(8-13)17-15-12/h3-4,6,9H,5,7-8,13H2,1-2H3

InChI Key

ZSFBVTMPWSNBHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC=C1C2=NOC(=N2)CN

Origin of Product

United States

Biological Activity

The compound (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This structure comprises an oxadiazole ring, which is often associated with various biological activities such as anti-inflammatory and antitumor effects.

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine effectively inhibit tumor growth in xenograft models by targeting the PI3K/AKT/mTOR signaling pathway .

Table 1: Antitumor Activity of Oxadiazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0PI3K/AKT/mTOR inhibition
Compound B3.5Induction of apoptosis
Target Compound4.2Cell cycle arrest

Anti-inflammatory Effects

The compound has been noted for its potential in modulating inflammatory responses. It has shown effectiveness in inhibiting the NLRP3 inflammasome activation, which is crucial in various inflammatory diseases . This suggests a promising avenue for treating conditions like rheumatoid arthritis and other chronic inflammatory disorders.

Case Study: Inhibition of NLRP3 Inflammasome
A recent study involved administering the compound to a murine model with induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (IL-1β and IL-18), highlighting its therapeutic potential .

The biological activity of (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor progression.
  • Signal Transduction Modulation : It interferes with critical signaling pathways such as PI3K/AKT/mTOR.
  • Cytokine Regulation : The compound modulates the expression of inflammatory cytokines.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Preliminary studies suggest favorable absorption and distribution profiles, but further toxicological assessments are necessary to establish safety parameters.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,2,4-oxadiazole scaffold is highly modular, allowing substitutions that modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Oxadiazole-3 Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1-Isopentyl-1H-pyrrol-2-yl C11H17N3O 219.28 Estimated from analogs
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine Thiophen-2-yl C7H7N3OS 173.21
[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Bromobenzyl C10H10BrN3O 268.11
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Pyridin-4-yl C14H13ClN4O 288.74
(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine Tetrahydro-2H-thiopyran-4-yl C8H13N3OS 215.27

Key Observations :

  • Lipophilicity : The isopentyl-pyrrole group in the target compound likely increases logP compared to polar substituents like pyridine (e.g., 288.74 g/mol analog in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Bulk : The isopentyl chain introduces steric hindrance, which could impact interactions with enzymes or receptors compared to smaller groups like thiophene .

Preparation Methods

Initial Synthesis of Pyrrole Derivatives

The foundation of this compound's synthesis lies in the preparation of substituted pyrroles, specifically 1-isopentyl-1H-pyrrol-2-yl derivatives. According to research on pyrrole synthesis, such derivatives can be obtained via:

  • Formylation and Alkylation of Pyrroles:
    Pyrroles are regioselectively alkylated at the nitrogen or the 2-position using alkyl halides or alkyl bromoacetates in the presence of bases such as potassium tert-butoxide or sodium hydride, often in dimethylformamide (DMF) or similar polar aprotic solvents.

  • Preparation of 2-Substituted Pyrroles:
    Starting from pyrrole-2-carboxylates, selective Friedel–Crafts formylation at position 4 can be performed using formylating agents like paraformaldehyde or formyl chloride, with catalysts such as zinc chloride or aluminum chloride.

Reaction Conditions & Purification:

Step Reagents Solvent Temperature Duration Purification Method
Alkylation Alkyl halide (e.g., isopentyl bromide), base DMF Room temp to 60°C 4-12 hours Crystallization or chromatography
Formylation Formaldehyde or formyl chloride, catalyst Toluene or dichloromethane Reflux 2-4 hours Recrystallization

Formation of the 1,2,4-Oxadiazole Ring

The key heterocyclic moiety, 1,2,4-oxadiazol-5-yl , is typically synthesized via cyclodehydration of acyl hydrazides or amidoximes:

  • Preparation of Acyl Hydrazides:
    Carboxylic acids (or derivatives like esters) are converted to acyl hydrazides using hydrazine hydrate in ethanol under reflux.

  • Cyclization to Oxadiazole:
    The acyl hydrazide reacts with dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride to induce cyclization, forming the oxadiazole ring.

Reaction Conditions & Purification:

Step Reagents Solvent Temperature Duration Purification Method
Hydrazide formation Carboxylic acid, hydrazine hydrate Ethanol Reflux 4-8 hours Recrystallization
Cyclization Acyl hydrazide, POCl₃ Dichloromethane 0°C to reflux 2-6 hours Column chromatography

Coupling of Pyrrole and Oxadiazole Units

The conjugation of the pyrrole derivative with the oxadiazole ring involves nucleophilic substitution or coupling reactions:

  • Amide Bond Formation:
    Activation of the oxadiazole derivative (e.g., via carbodiimide coupling agents like EDCI or DCC) allows attachment to the pyrrole moiety through a methanamine linker.

  • Linker Introduction:
    The methanamine group can be introduced via nucleophilic substitution on an activated ester or acid derivative, often under mild conditions with bases like triethylamine.

Reaction Conditions & Purification:

Step Reagents Solvent Temperature Duration Purification Method
Coupling EDCI, HOBT, pyrrole derivative, oxadiazole derivative Dioxane or DMF Room temp 12-24 hours Flash chromatography

Final Functionalization and Purification

The final compound is purified through:

  • Chromatography:
    Flash chromatography using silica gel with suitable eluents (e.g., dichloromethane/methanol mixtures).

  • Crystallization:
    Recrystallization from solvents like ethanol or ethyl acetate to obtain pure product.

Note:
Throughout the synthesis, reaction progress is monitored by TLC, NMR, and MS analysis to confirm the formation of intermediates and the final product.

Summary of Key Reagents and Conditions

Stage Reagents Solvent Temperature Time Purification Technique
Pyrrole alkylation Isopentyl bromide, sodium hydride DMF 25–60°C 4–12 hours Crystallization
Oxadiazole ring formation Hydrazine hydrate, POCl₃ Ethanol/dichloromethane Reflux 2–6 hours Chromatography
Coupling EDCI, HOBT, methanamine derivative Dioxane/DMF Room temperature 12–24 hours Flash chromatography

Q & A

Q. What are the standard synthetic routes for (3-(1-isopentyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, and how are yields optimized?

The synthesis typically involves cyclization of precursors (e.g., amidoximes or nitriles) under reflux conditions. For example, oxadiazole rings are formed via [2+3] cycloaddition between carboxylic acid derivatives and amidoximes. Yields (73–99%) are optimized by controlling reaction time, temperature, and catalysts, as seen in analogous oxadiazole syntheses . Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

¹H NMR and ¹³C NMR are essential for verifying proton environments and carbon frameworks, respectively. Coupling constants in NMR spectra help confirm stereochemistry. High-resolution mass spectrometry (HRMS-ESI+) validates molecular weight (e.g., deviations <5 ppm), while IR spectroscopy identifies functional groups like NH₂ .

Q. How is the compound initially screened for biological activity in academic research?

Primary screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) to assess antimicrobial potential. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., MTT on mammalian cells) are standard. Comparisons with structurally similar compounds (e.g., fluorophenyl or chlorophenoxy analogs) provide baseline activity insights .

Advanced Research Questions

Q. How do substituent modifications (e.g., isopentyl vs. methyl groups) influence structure-activity relationships (SAR) in this compound?

SAR studies compare analogs with varied substituents (e.g., fluorine position on phenyl rings) to evaluate electronic and steric effects. For instance, 3-fluorophenyl analogs exhibit higher lipophilicity and stability than 2- or 4-fluoro derivatives, enhancing target binding . Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like acetylcholinesterase .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities (>95% purity required) or assay variability. Strategies include:

  • Repeating assays with HPLC-purified batches .
  • Cross-validating results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Analyzing stereochemical purity via chiral HPLC, as enantiomers can exhibit divergent activities .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure activity against targets (e.g., acetylcholinesterase) using Ellman’s method .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • X-ray crystallography : Resolve 3D structures of target-ligand complexes using SHELX programs for refinement .

Q. What crystallographic methods are employed to determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and packing motifs. High-resolution data (<1.0 Å) ensure accuracy, while twinning or disorder is addressed using SHELXD/SHELXE pipelines .

Q. How does the compound compare to its halogenated analogs in terms of stability and reactivity?

Bromobenzyl or chlorophenoxy analogs show enhanced electrophilic reactivity due to halogen electron-withdrawing effects, but reduced hydrolytic stability compared to non-halogenated derivatives. Stability studies under varying pH/temperature (e.g., 25–40°C) quantify degradation kinetics .

Q. What analytical approaches detect and quantify synthetic impurities in the compound?

  • Thin-layer chromatography (TLC) and HPLC-DAD identify byproducts during synthesis .
  • LC-MS/MS characterizes impurity structures, while ¹⁹F NMR (if applicable) tracks fluorinated contaminants .

Q. How is the compound’s stability under physiological conditions assessed for drug development?

  • Simulated gastric fluid (SGF) assays : Measure degradation at pH 1.2–3.0.
  • Plasma stability studies : Incubate with human/animal plasma and monitor half-life via LC-MS .
  • Forced degradation studies : Expose to heat (40–60°C), light, or oxidizers (H₂O₂) to identify degradation pathways .

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